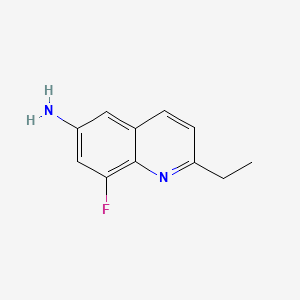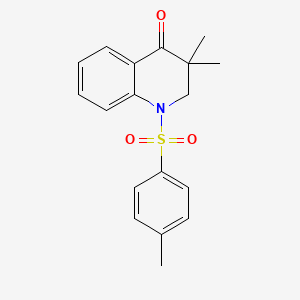
3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a tosylated amine and a suitable diketone under acidic or basic conditions to promote cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Use of electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Quinolinone derivatives: Compounds with similar structures but different substituents on the quinoline ring.
Dihydroquinoline derivatives: Compounds with a reduced quinoline ring.
Uniqueness
3,3-dimethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tosyl group can also affect its solubility and stability.
特性
分子式 |
C18H19NO3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3,3-dimethyl-1-(4-methylphenyl)sulfonyl-2H-quinolin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-13-8-10-14(11-9-13)23(21,22)19-12-18(2,3)17(20)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3 |
InChIキー |
IDGGMIHGIQIGMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C3=CC=CC=C32)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


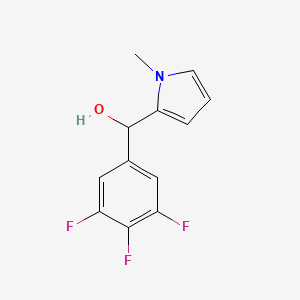
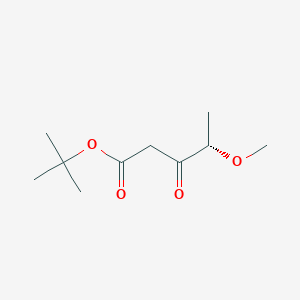
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
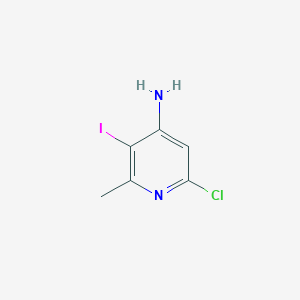
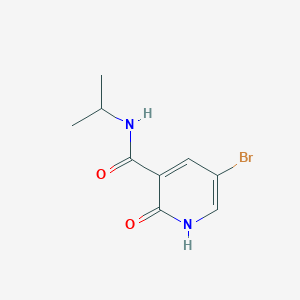
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)
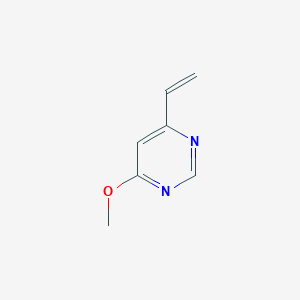
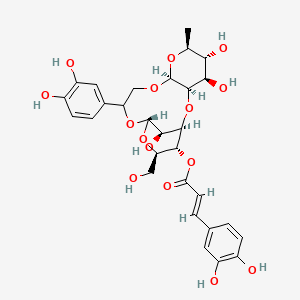
![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
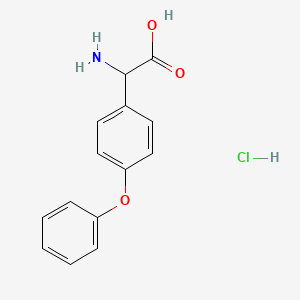
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
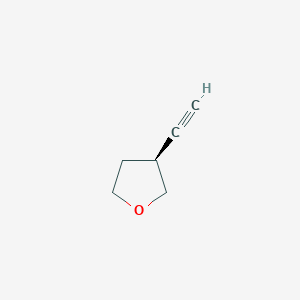
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
